molecular formula C11H7NOS B2739397 Thieno[3,2-c]quinolin-4(5H)-one CAS No. 130747-13-6

Thieno[3,2-c]quinolin-4(5H)-one

Cat. No. B2739397
CAS RN: 130747-13-6
M. Wt: 201.24
InChI Key: DSNJDLWXDIHPKN-UHFFFAOYSA-N
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Description

Thieno[3,2-c]quinolin-4(5H)-one is a chemical compound that has been the subject of various studies due to its potential biological activity . It is a type of quinoline, a class of compounds that are often used in medicinal chemistry due to their wide range of biological activities .


Synthesis Analysis

The synthesis of Thieno[3,2-c]quinolin-4(5H)-one and related compounds has been achieved through various methods. One approach involves the use of readily available 4-hydroxyquinolin-2(1H)-ones as the starting material. The key strategy relies on the construction of the pyrrole ring through the palladium-catalyzed sequential cross-coupling reaction and cyclization process .


Molecular Structure Analysis

The molecular structure of Thieno[3,2-c]quinolin-4(5H)-one is complex and involves multiple rings. The compound is part of the larger family of quinolines, which are aromatic compounds with two fused rings .


Chemical Reactions Analysis

Thieno[3,2-c]quinolin-4(5H)-one can undergo various chemical reactions. For instance, it can participate in palladium-catalyzed cross-coupling reactions, which are useful for constructing carbon-carbon bonds .


Physical And Chemical Properties Analysis

The physical and chemical properties of Thieno[3,2-c]quinolin-4(5H)-one can be influenced by various factors, such as the presence of different substituents on the molecule . More research is needed to fully understand these properties.

Scientific Research Applications

Photoinduced Synthesis

Thieno[3,2-c]quinolin-4(5H)-one derivatives are used in photocatalytic synthesis. For instance, a study showcased a photocatalytic method to synthesize thieno[3,4-c]quinolin-4(5H)-ones using diphenyl disulfide or diphenyl diselenide as sulfur or selenium sources. This process constructs two C-S/Se bonds and one C-C bond simultaneously without requiring transition metals or other additives, highlighting an environmentally-friendly synthesis method (Tian et al., 2022).

Thieno[3,2-c]quinolin-4(5H)-one in Chemical Synthesis

Regioselective Synthesis and Rearrangement

Thieno[3,2-c]quinolin-4(5H)-one derivatives have been synthesized through regioselective methods, which involve intricate reactions and rearrangements. For example, thieno[2,3-b]quinolin-4(9H)-ones were synthesized from 4-(prop-2-ynyloxy)quinolin-2(1H)-thiones, showcasing the occurrence of thermal [1,3] sigmatropic rearrangement during the synthesis process (Majumdar et al., 2002).

Synthesis Involving DNA Intercalators for Anticancer Therapy

New substituted dihydro-thieno[2',3':4,5]thieno[2,3-c]quinolin-6-ones and tetrahydrodithieno[2,3-b: 2',3'-d]thieno[2'',3''-c:2'',3''-c’]diquinolin-6,14-dione were prepared through a combination of chemical and photochemical reactions. These compounds are of interest due to their potential as DNA intercalators in anticancer therapy (Šafarik et al., 2005).

Metal-Free Oxidative Heteroannulation

A metal-free oxidative [2+2+1] heteroannulation of 1,7-enynes with thiocyanates for producing thieno[3,4-c]quinolin-4(5H)-ones has been presented. This method employs benzoylperoxide (BPO) as the oxidant and sodium thiocyanate as the sulfur source, allowing the formation of three chemical bonds (two C-S bonds and one C-C bond) in a single reaction. This represents a new, practical access to S-heterocycles while avoiding the use of metal catalysts and excess bases (Yu et al., 2019).

Thieno[3,2-c]quinolin-4(5H)-one in Material Sciences

Semiconducting Polymer Donors

Thieno[3,2-c]quinolin-4(5H)-one has been used as an electron-accepting building block for donor–acceptor-type copolymers in the field of organic solar cells. This utilization aims to develop wide bandgap semiconducting polymer donors for enhancing the efficiency of solar cells. The polymers derived from thieno[3,2-c]quinolin-4(5H)-one show absorption regions covering 300–600 nm, indicating their potential in solar energy absorption and conversion (Ha et al., 2020).

Future Directions

The future research directions for Thieno[3,2-c]quinolin-4(5H)-one could involve further exploration of its synthesis methods, investigation of its mechanism of action, and evaluation of its potential applications in areas such as medicinal chemistry .

properties

IUPAC Name

5H-thieno[3,2-c]quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NOS/c13-11-8-5-6-14-10(8)7-3-1-2-4-9(7)12-11/h1-6H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSNJDLWXDIHPKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=CS3)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thieno[3,2-c]quinolin-4(5H)-one

Synthesis routes and methods

Procedure details

In a microwave vessel, methyl 2-bromo-3-thiophene carboxylate (1.0 eq, 64 mg, 0.29 mmol), 2-amino phenyl boronic acid (1.2 eq, 48 mg, 0.35 mmol), sodium acetate (3.0 eq, 71 mg, 0.86 mmol) and PdCl2(dppf) (0.1 eq, 15 mg, 0.028 mmol) were mixed together in anhydrous DMF (0.2 ml). The mixture was heated in a microwave oven at 120° C. for 5 nm. The material was purified by preparative HPLC. Acetonitrile was evaporated, and the compound was extracted with CH2Cl2 (3×). The combined extracts were washed with water, dried over Na2SO4, and the solvents removed in vacuo. Recrystallization in EtOH provided thieno[3,2-c]quinolin-4(5H)-one as a tan crystalline solid (7 mg, 12% yield). LCMS (ES): 95% pure, m/z 202 [M+1]+; 1H NMR (CDCl3/CD3OD, 9:1, 400 MHz) δ 7.28 (m, 1H), 7.33 (m, 1H), 7.43-7.50 (m, 2H), 7.74 (d, J=4.4, 1H), 7.82 (d, J=7.6, 1H) ppm
Quantity
64 mg
Type
reactant
Reaction Step One
Quantity
48 mg
Type
reactant
Reaction Step One
Quantity
71 mg
Type
reactant
Reaction Step One
Name
Quantity
0.2 mL
Type
solvent
Reaction Step One
Quantity
15 mg
Type
catalyst
Reaction Step One

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